molecular formula C18H18O3 B12974564 2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid

2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid

Cat. No.: B12974564
M. Wt: 282.3 g/mol
InChI Key: AFQPBHLNENPUHH-UHFFFAOYSA-N
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Description

2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a biphenyl structure with a tert-butyl group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-tert-butylphenylboronic acid and a suitable aryl halide.

    Introduction of the Oxoacetic Acid Moiety: The oxoacetic acid group can be introduced via a Friedel-Crafts acylation reaction using oxalyl chloride and the biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylboronic acid: Used in similar synthetic applications.

    4,4’-Di-tert-butylbiphenyl: Shares the biphenyl core structure.

    2,4-Ditert-butylphenol: Known for its antioxidant properties.

Uniqueness

2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetic acid is unique due to the presence of both the tert-butyl group and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C18H18O3/c1-18(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(19)17(20)21/h4-11H,1-3H3,(H,20,21)

InChI Key

AFQPBHLNENPUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

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